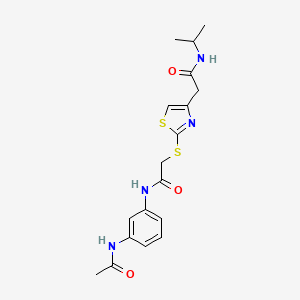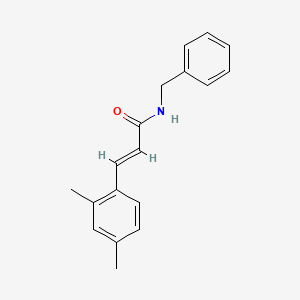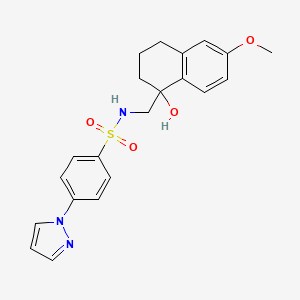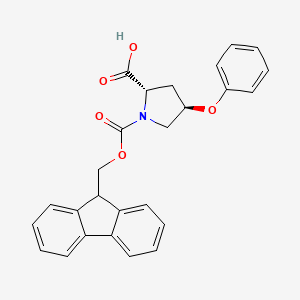
(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is a chemical compound used in scientific research for its unique properties. It is a chiral amino acid derivative that has gained attention due to its potential applications in the field of drug development.
Scientific Research Applications
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to "(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid," is extensively used to protect hydroxy-groups during the synthesis of peptides. Gioeli and Chattopadhyaya (1982) discussed its application in conjunction with acid- and base-labile protecting groups, emphasizing its convenient removal by the action of triethylamine in dry pyridine, which preserves other sensitive protecting groups (Gioeli & Chattopadhyaya, 1982).
Nonlinear Optical (NLO) Chromophores
Huang et al. (2000) explored the synthesis of main-chain NLO oligomers containing 4-dialkylamino-4'-(alkylsulfonyl)azobenzene chromophores. They highlighted the role of the Fmoc group in protecting the secondary amino group of a monomer, demonstrating its critical role in the selective deprotection and coupling processes integral to creating advanced optical materials (Huang, Zhang, Dalton, & Weber, 2000).
Solid-Phase Synthesis Applications
Dihydropyran-2-carboxylic acid, a novel compound for linking amino alcohol and an amine resin, utilizes the Fmoc strategy for the solid-phase synthesis of peptide alcohols. Hsieh, Wu, and Chen (1998) discussed its effective application in synthesizing Octreotide, showcasing the compound's utility in creating complex peptide structures (Hsieh, Wu, & Chen, 1998).
Synthesis of Peptidomimetics
2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) is an example of an unnatural amino acid that has shown promise in the synthesis of peptidomimetics. Bissyris et al. (2005) described its incorporation as an N-terminal moiety in peptide synthesis, utilizing the Fmoc methodology without protecting the ATPC amino group. This highlights the adaptability of Fmoc-protected amino acids in the design and creation of novel peptidomimetic compounds (Bissyris et al., 2005).
Antibacterial Hydrogelators
Debnath, Shome, Das, and Das (2010) introduced a new class of antibacterial hydrogelators based on Fmoc amino acid/peptides functionalized cationic amphiphiles. These hydrogelators demonstrated potent antibacterial activity, underscoring the Fmoc group's contribution to developing new materials with significant biological applications (Debnath, Shome, Das, & Das, 2010).
Mechanism of Action
Target of Action
The primary target of the compound (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is the DNA polymerase III sliding clamp, also known as DnaN . This target plays a significant role in DNA replication and repair, and it has been validated as a new anti-tuberculosis target .
Mode of Action
The compound (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid interacts with its target, DnaN, by binding to it with nanomolar affinity . This interaction results in significant changes in the target’s function, inhibiting its role in DNA replication and repair .
Biochemical Pathways
The compound (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid affects the DNA replication pathway by inhibiting the function of DnaN . This inhibition disrupts the normal replication process, leading to downstream effects such as the inhibition of bacterial growth .
Pharmacokinetics
It is known that the compound has a high binding affinity for its target, dnan . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is the inhibition of DNA replication in bacteria, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for the treatment of bacterial infections, particularly tuberculosis .
properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDLAYDYAXDTJ-KOSHJBKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)



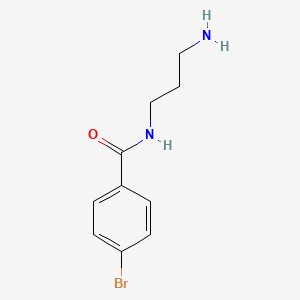
![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
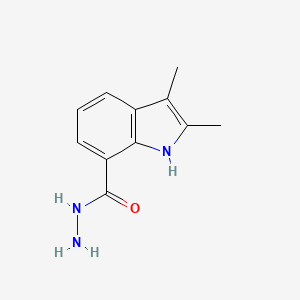

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)
